molecular formula C16H20N2O3S B1384434 2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol CAS No. 525559-02-8

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Cat. No. B1384434
M. Wt: 320.4 g/mol
InChI Key: OJOARARGXCDSSX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” is a pyrimidine derivative. Pyrimidines are aromatic heterocyclic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring .


Molecular Structure Analysis

The molecular structure of “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would be based on the pyrimidine core structure, with additional functional groups attached at the 2nd, 4th, and 6th positions of the pyrimidine ring .


Chemical Reactions Analysis

Pyrimidine derivatives can undergo a variety of chemical reactions, including electrophilic and nucleophilic substitutions, due to the presence of nitrogen atoms and the aromaticity of the pyrimidine ring .


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would depend on its specific structure, including factors such as polarity, solubility, and stability. Pyrimidines are generally stable and have low reactivity due to their aromaticity .

Scientific Research Applications

    Bicyclic 6 + 6 systems: the chemistry of pyrimido [4,5- d ]pyrimidines and pyrimido [5,4- d ]pyrimidines

    • Application: This study provides an overview of the chemistry and biological significance of pyrimido [4,5- d ]pyrimidine and pyrimido [5,4- d ]pyrimidine analogs as types of bicyclic [6 + 6] systems .
    • Method: The main sections include synthesis methods, the reactivities of the substituents linked to the ring carbon and nitrogen atoms, and biological applications .
    • Results: The compounds have been applied on a large scale in the medical and pharmaceutical fields .

    Ultrasonic-Assisted Synthesis of Pyrazolo [3,4-d]pyrimidin-4-ol Tethered with 1,2,3-Triazoles and Their Anticancer Activity

    • Application: The study involves the synthesis and characterization of new heterocyclic derivatives containing pyrazolo [3,4- d ]pyrimidine linkage with 1,4-disubstituted-1,2,3-triazoles via methylene-oxy group .
    • Method: Synthesis of compounds was done under ultrasonic-assisted Huisgen 1,3-dipolar cycloaddition reaction with good yields .
    • Results: Some of the newly synthesized compounds demonstrated good to moderate anticancer activity, most of compounds shows activity against renal cancer cell lines .

Future Directions

The future directions for research on “2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol” would likely involve further exploration of its synthesis, properties, and potential biological activities. Given the importance of pyrimidine derivatives in medicinal chemistry, this compound could be of interest for drug development .

properties

IUPAC Name

2-benzylsulfanyl-4-(diethoxymethyl)-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N2O3S/c1-3-20-15(21-4-2)13-10-14(19)18-16(17-13)22-11-12-8-6-5-7-9-12/h5-10,15H,3-4,11H2,1-2H3,(H,17,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJOARARGXCDSSX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=CC(=O)NC(=N1)SCC2=CC=CC=C2)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol
Reactant of Route 6
2-Benzylsulfanyl-6-diethoxymethyl-pyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.